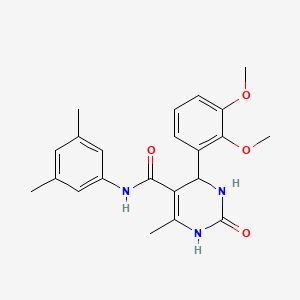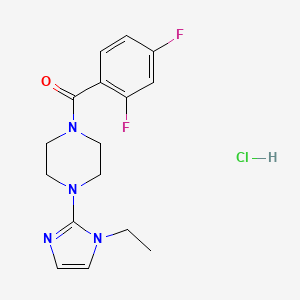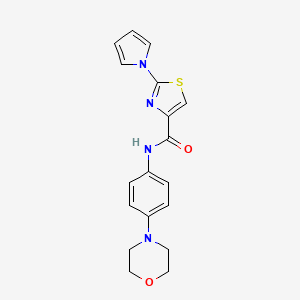
4-chloro-N-(2-hydroxy-2-phenylethyl)-3-(piperidin-1-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(2-hydroxy-2-phenylethyl)-3-(piperidin-1-ylsulfonyl)benzamide, also known as Compound A, is a synthetic small molecule that has been studied for its potential therapeutic applications. This compound is a selective and potent inhibitor of a specific protein target, which has been implicated in various diseases. In
作用機序
4-chloro-N-(2-hydroxy-2-phenylethyl)-3-(piperidin-1-ylsulfonyl)benzamide A selectively binds to a specific protein target, which is involved in the regulation of immune responses and tumor growth. This protein target is a member of the family of nuclear receptors, which are transcription factors that regulate gene expression. By inhibiting the activity of this protein target, this compound A can modulate the expression of genes involved in immune responses and tumor growth, leading to its potential therapeutic applications.
Biochemical and Physiological Effects
This compound A has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell proliferation, modulation of immune responses, and anti-inflammatory effects. Studies have demonstrated that this compound A can induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the expression of genes involved in immune responses. Additionally, it has been shown to reduce the production of pro-inflammatory cytokines in animal models of inflammation.
実験室実験の利点と制限
One advantage of studying 4-chloro-N-(2-hydroxy-2-phenylethyl)-3-(piperidin-1-ylsulfonyl)benzamide A is its selectivity and potency for a specific protein target. This allows for targeted modulation of gene expression and cellular responses. Additionally, the synthesis method for this compound A has been optimized to yield high purity and good yields. However, one limitation of studying this compound A is its potential toxicity and side effects, which need to be further investigated.
将来の方向性
There are several future directions for the study of 4-chloro-N-(2-hydroxy-2-phenylethyl)-3-(piperidin-1-ylsulfonyl)benzamide A. One potential application is in the treatment of cancer, where it has shown promising results in preclinical studies. Additionally, it could be studied for its potential anti-inflammatory effects in various diseases, including autoimmune disorders. Further research is needed to fully understand the mechanism of action and potential side effects of this compound. Additionally, the synthesis method could be further optimized to increase yields and reduce costs.
合成法
The synthesis of 4-chloro-N-(2-hydroxy-2-phenylethyl)-3-(piperidin-1-ylsulfonyl)benzamide A involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with 2-phenylethanol in the presence of a base, followed by reduction of the nitro group and sulfonation of the resulting amine. The final step involves coupling of the sulfonamide with piperidine-1-sulfonyl chloride to give this compound A. The synthesis of this compound has been optimized to yield high purity and good yields.
科学的研究の応用
4-chloro-N-(2-hydroxy-2-phenylethyl)-3-(piperidin-1-ylsulfonyl)benzamide A has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to selectively inhibit a specific protein target, which is involved in the regulation of immune responses and tumor growth. Studies have demonstrated that this compound A can inhibit the proliferation of cancer cells in vitro and in vivo. Additionally, it has been shown to have anti-inflammatory effects in animal models of inflammation.
特性
IUPAC Name |
4-chloro-N-(2-hydroxy-2-phenylethyl)-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c21-17-10-9-16(13-19(17)28(26,27)23-11-5-2-6-12-23)20(25)22-14-18(24)15-7-3-1-4-8-15/h1,3-4,7-10,13,18,24H,2,5-6,11-12,14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDUASWMZFYBRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC(C3=CC=CC=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-cyanophenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2901694.png)


![1-(2-fluorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)methanesulfonamide](/img/structure/B2901698.png)
![4-[bis(prop-2-enyl)sulfamoyl]-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2901699.png)
![Methyl 5-(((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2901700.png)
![4-methoxy-2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2901702.png)

![N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2901704.png)

![4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2901707.png)
![N-phenethyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2901708.png)

![N-(3-bromophenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2901715.png)